molecular formula C13H31N2O4P B13110971 Monomethylphosphatedi(cyclohexylammonium)salt

Monomethylphosphatedi(cyclohexylammonium)salt

Katalognummer: B13110971
Molekulargewicht: 310.37 g/mol
InChI-Schlüssel: PAYJRUYHUYAPBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Monomethylphosphatedi(cyclohexylammonium)salt typically involves the reaction of monomethyl phosphate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations .

Analyse Chemischer Reaktionen

Types of Reactions

Monomethylphosphatedi(cyclohexylammonium)salt can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different phosphate derivatives, while substitution reactions can produce a variety of substituted phosphates .

Wissenschaftliche Forschungsanwendungen

Monomethylphosphatedi(cyclohexylammonium)salt has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound can be used in biochemical assays and studies involving phosphate metabolism.

    Medicine: Research involving the compound may provide insights into potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Monomethylphosphatedi(cyclohexylammonium)salt involves its interaction with specific molecular targets and pathways. The compound can act as a phosphate donor or acceptor in biochemical reactions, influencing various metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

Monomethylphosphatedi(cyclohexylammonium)salt can be compared with other similar compounds, such as:

    Dimethylphosphatedi(cyclohexylammonium)salt: Similar in structure but with two methyl groups instead of one.

    Monomethylphosphatedi(ethylammonium)salt: Similar in structure but with ethyl groups instead of cyclohexyl groups.

The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and applications .

Eigenschaften

Molekularformel

C13H31N2O4P

Molekulargewicht

310.37 g/mol

IUPAC-Name

cyclohexylazanium;methyl phosphate

InChI

InChI=1S/2C6H13N.CH5O4P/c2*7-6-4-2-1-3-5-6;1-5-6(2,3)4/h2*6H,1-5,7H2;1H3,(H2,2,3,4)

InChI-Schlüssel

PAYJRUYHUYAPBH-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)([O-])[O-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.